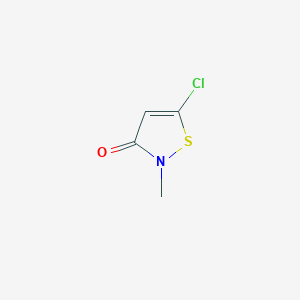

5-Chloro-2-methyl-4-isothiazolin-3-one

概要

説明

メチルクロロイソチアゾリノンは、化学式C4H4ClNOSを持つ有機化合物です。これは、広く生物防除剤として使用されているイソチアゾリノン類のヘテロ環の一種です。 この化合物は、室温付近で融解する白色固体であり、グラム陽性菌とグラム陰性菌、酵母、真菌など、幅広い微生物に対して効果的であることで知られています .

準備方法

メチルクロロイソチアゾリノンは、カルボン酸前駆体から誘導されたアミドの環化によって合成されます。 合成経路は、通常、3-クロロ-2-メチルプロピオンアミドと塩化硫黄を反応させ、続いて環化させてイソチアゾリノン環を形成することによって行われます . 工業生産方法では、多くの場合、高速液体クロマトグラフィー(HPLC)が化合物の定量と精製に使用されます .

化学反応の分析

メチルクロロイソチアゾリノンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 この化合物の活性硫黄部分は、チオール含有残基を酸化させることができるため、ほとんどの好気性および嫌気性細菌を効果的に殺すことができます . これらの反応で使用される一般的な試薬には、塩化硫黄とさまざまな酸化剤が含まれます。 これらの反応から生成される主要な生成物は、通常、元の化合物のより安定な誘導体です .

科学的研究の応用

Industrial and Consumer Products

Antimicrobial Preservative:

CMI is primarily used as a preservative in cosmetics, personal care products, paints, emulsions, and cutting oils. Its effectiveness in preventing microbial contamination makes it a crucial ingredient in products such as lotions, shampoos, and makeup removers. The compound operates by disrupting microbial enzymes essential for RNA and protein synthesis, effectively halting the growth of bacteria and fungi .

Water Treatment:

In water storage and cooling systems, CMI is employed to control microbial growth. Its application in hydraulic fracturing fluids also highlights its versatility in industrial settings .

Biological and Pharmacological Research

Biocide Studies:

Research has demonstrated CMI's efficacy as a biocide in biodiesel formulations. A study involving rat alveolar macrophages indicated that CMI significantly inhibited the phagocytic oxidative burst, showcasing its potential implications for biodiesel stability and microbial control . This biocidal activity is critical for ensuring the longevity and safety of biodiesel products.

Genotoxicity Potential:

Recent investigations have identified CMI as a compound with significant genotoxicity signals. High-throughput screening assays have been utilized to assess its potential risks, emphasizing the need for careful evaluation of its use in consumer products .

Health Implications and Case Studies

Dermatological Reactions:

Despite its beneficial uses, CMI has been associated with allergic reactions and skin sensitization. A notable case study highlighted two instances of toxic lung injury linked to exposure to products containing CMI/Methylisothiazolinone (MIT). Both cases involved young children who exhibited severe respiratory symptoms after exposure to household products containing these compounds . This underscores the importance of monitoring exposure levels, particularly in sensitive populations such as children.

Contact Allergy:

Research indicates that CMI can induce contact dermatitis, particularly among individuals with prior sensitization. In a clinical setting, patch tests revealed a high prevalence of allergic reactions among patients exposed to CMI-containing formulations . This necessitates stringent regulations regarding its concentration in consumer products.

Environmental Impact

Degradation Studies:

CMI's environmental behavior has been studied extensively to understand its degradation pathways. Research indicates that while CMI is stable under typical conditions, it can be degraded by strong nucleophiles such as sulfides or alkanolamines. The rapid disappearance of CMI in operating cooling water systems suggests that it may be effectively managed within certain environmental contexts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cosmetics | Used as an antimicrobial preservative in lotions, shampoos, and makeup removers |

| Industrial Products | Preservative in paints, emulsions, cutting oils |

| Water Treatment | Controls microbial growth in water storage and cooling units |

| Biodiesel Formulations | Acts as a biocide to inhibit microbial growth |

| Research Applications | Used to study microbial resistance mechanisms and environmental impact |

作用機序

メチルクロロイソチアゾリノンの作用機序は、微生物細胞のチオール含有残基の酸化によるものです。 この酸化は、細胞の必須プロセスを混乱させ、細胞死につながります . この化合物は、幅広い分子経路を標的としているため、さまざまな種類の微生物に効果的です。 その静菌作用と静真菌作用は、重要な酵素を阻害し、細胞膜の完全性を破壊する能力によるものです .

類似化合物の比較

メチルクロロイソチアゾリノンは、メチルイソチアゾリノン、ベンゾイソチアゾリノン、オクチルイソチアゾリノン、ジクロロエチルイソチアゾリノンなどの他のイソチアゾリノンとしばしば比較されます . これらの化合物はすべて類似の生物防除特性を共有していますが、メチルクロロイソチアゾリノンは、その高い効力と幅広いスペクトル活性が特徴です。. この組み合わせにより、その抗菌特性が強化され、適用範囲が広がります。

類似化合物との比較

Methylchloroisothiazolinone is often compared with other isothiazolinones, such as methylisothiazolinone, benzisothiazolinone, octylisothiazolinone, and dichlorocthylisothiazolinone . While all these compounds share similar biocidal properties, methylchloroisothiazolinone is unique in its high efficacy and broad-spectrum activity. . This combination enhances its antimicrobial properties and extends its range of applications.

生物活性

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) is a biocide widely used for its antibacterial and antifungal properties. This compound, part of the isothiazolinone family, exhibits significant biological activity that has been the subject of various studies. This article delves into its mechanisms of action, biological effects, case studies, and relevant research findings.

CMIT functions primarily by penetrating microbial cell membranes and interacting with intracellular components. The compound is known to target sulfur-containing proteins and enzymes, leading to the formation of disulfide bonds and impairing cellular functions. The electron-deficient sulfur atom in CMIT reacts with nucleophilic groups in cellular components, resulting in metabolic inhibition and eventual cell death .

Key Mechanisms:

- Intracellular Access: CMIT diffuses through cell membranes to exert its effects.

- Interaction with Proteins: It reacts with thiol groups in proteins, disrupting their function.

- Metabolic Inhibition: Initial reversible inhibition can lead to irreversible damage with prolonged exposure.

Biological Activity

The biological activity of CMIT has been evaluated through various studies, focusing on its efficacy against different bacterial strains and its cytotoxic effects on human cells.

Minimum Inhibitory Concentration (MIC)

Research indicates that CMIT demonstrates effective antimicrobial activity across various bacterial strains. The MIC values for selected bacteria were found to be consistent, suggesting that CMIT maintains its efficacy regardless of the bacterial species tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella salmoneum | 0.5 |

| Lysinibacillus sphaericus | 0.5 |

| Achromobacter lwoffii | 0.5 |

Cytotoxic Effects

Studies have shown that CMIT can induce cytotoxicity in human cell lines, including liver and neuronal cells. For instance, exposure to CMIT significantly impaired glutathione metabolism in HepG2 liver cells, indicating potential hepatotoxic effects .

Cytotoxicity Findings:

- Cell Line Used: HepG2 (human liver)

- Effects Observed: Impaired cellular thiol reduction potential; morphological changes indicative of necrosis.

Respiratory Sensitization

Two notable case studies reported lung injuries associated with exposure to CMIT in young children. Both cases involved significant respiratory distress following exposure to household products containing CMIT/MIT (Methylisothiazolinone). The patients exhibited symptoms such as cough, sputum production, and pneumothorax, highlighting the potential for severe respiratory sensitization due to this compound .

Case Summaries:

- Case 1: A 6-month-old girl experienced acute bronchiolitis after exposure to CMIT-containing products.

- Case 2: Her twin sister developed dyspnea requiring mechanical ventilation after similar exposure.

Toxicological Profiles

The toxicological profile of CMIT indicates a range of adverse effects beyond respiratory issues. It has been linked to allergic contact dermatitis in occupational settings due to its widespread use as a preservative in cosmetics and industrial applications .

Toxicological Findings:

- Allergic Reactions: Documented cases of dermatitis among workers exposed to products containing CMIT.

- Cytotoxicity: Induction of pro-inflammatory responses and potential carcinogenic effects noted in various studies.

特性

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26530-03-0 (hydrochloride) | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034286 | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.018 mm Hg at 25 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin (60-90 °C) | |

CAS No. |

26172-55-4 | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchloroisothiazolinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHLOROISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54-55 °C | |

| Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。